Tazarotenic acid methyl ester exerts its biological effects primarily by binding to specific nuclear receptors known as retinoic acid receptors (RARs) []. These receptors act as transcription factors, regulating gene expression upon ligand binding. The interaction of Tazarotenic acid methyl ester with RARs influences the expression of genes involved in cell growth, differentiation, and apoptosis, ultimately impacting cellular processes.
Tazarotenic acid methyl ester is not utilized in organic photovoltaic cells. Instead, a closely related compound, [, ]-Phenyl-C61-butyric acid methyl ester (PCBM), is widely employed as an electron acceptor material in these devices due to its favorable electronic properties and ability to form efficient charge-transfer complexes with conjugated polymers [, , , , , ].
Research suggests that CDDO-Methyl Ester, a synthetic triterpenoid, may hold promise in inhibiting acquired resistance to BRAF inhibitors (BRAFi), commonly used to treat BRAFV600E-mutant melanoma []. When administered alongside a BRAFi analog, CDDO-Methyl Ester demonstrated a significant reduction in tumor burden in a mouse model. The study revealed that this combination therapy effectively remodels the tumor microenvironment by decreasing the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and tumor-associated macrophages (TAMs). Furthermore, it attenuates the production of immunosuppressive cytokines. These findings highlight the potential of CDDO-Methyl Ester as an adjuvant therapy to enhance the efficacy of BRAFi treatment in melanoma.
Chlorogenic acid methyl ester (CME) has demonstrated potent anti-inflammatory effects, as evidenced by research using various animal models and cell cultures []. In non-infectious inflammation models, CME significantly reduced ear swelling, paw swelling, granuloma swelling, and intraperitoneal capillary permeability. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), CME effectively attenuated lung tissue damage and decreased serum levels of inflammatory mediators like PGE2 and IL-1β. At a cellular level, CME inhibited the protein expression of COX-2 and NLRP3, key components of the inflammatory response, and prevented the phosphorylation of NF-κB p65, a crucial transcription factor involved in inflammation. These findings suggest that CME exerts its anti-inflammatory effects by suppressing the COX-2/NLRP3/NF-κB signaling pathway. Further investigation into its therapeutic potential for inflammatory diseases is warranted.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2